molecular formula C17H17F3N2OS B2808713 N-[4-(propan-2-yl)phenyl]-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide CAS No. 329080-25-3

N-[4-(propan-2-yl)phenyl]-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide

Cat. No.: B2808713
CAS No.: 329080-25-3
M. Wt: 354.39
InChI Key: ACGGHTLVGCFQBD-UHFFFAOYSA-N
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Description

N-[4-(propan-2-yl)phenyl]-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an isopropyl-substituted phenyl group and a trifluoromethyl-substituted pyridine ring connected via a sulfanyl acetamide linkage. Its distinct chemical properties make it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(propan-2-yl)phenyl]-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes:

    Formation of the Phenyl Intermediate: The isopropyl-substituted phenyl group can be synthesized through Friedel-Crafts alkylation of benzene with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Synthesis of the Pyridine Intermediate: The trifluoromethyl-substituted pyridine can be prepared via nucleophilic aromatic substitution reactions involving pyridine and trifluoromethylating agents.

    Coupling Reaction: The phenyl and pyridine intermediates are then coupled using a sulfanyl linkage, typically through a thiolation reaction involving thiol reagents and appropriate catalysts.

    Acetamide Formation: The final step involves the acylation of the coupled product with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

N-[4-(propan-2-yl)phenyl]-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alcohols under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(propan-2-yl)phenyl]-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials with specific properties like high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-[4-(propan-2-yl)phenyl]-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group can enhance the compound’s binding affinity and specificity towards its targets. Additionally, the sulfanyl group may participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole:

    4-Methoxyphenethylamine: Shares a phenyl group and is used in the synthesis of various organic compounds.

Uniqueness

N-[4-(propan-2-yl)phenyl]-2-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide is unique due to its combination of an isopropyl-substituted phenyl group and a trifluoromethyl-substituted pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(4-propan-2-ylphenyl)-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2OS/c1-11(2)12-3-6-14(7-4-12)22-15(23)10-24-16-8-5-13(9-21-16)17(18,19)20/h3-9,11H,10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGGHTLVGCFQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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